molecular formula C12H11NO2S B1316490 Ethyl 5-phenylthiazole-2-carboxylate CAS No. 58333-72-5

Ethyl 5-phenylthiazole-2-carboxylate

Cat. No.: B1316490
CAS No.: 58333-72-5
M. Wt: 233.29 g/mol
InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H11NO2S. It is known for its unique structure, which includes a thiazole ring fused with a phenyl group and an ethyl ester functional group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties .

Biochemical Analysis

Biochemical Properties

Ethyl 5-phenylthiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the metabolic pathways of other compounds . Additionally, this compound has shown binding affinity to certain protein kinases, which play a role in cell signaling pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell proliferation and apoptosis in cancer cell lines. The compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In immune cells, this compound has been observed to alter cytokine production, impacting the immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, it inhibits the activity of certain protein kinases by competing with ATP for binding sites . This inhibition can lead to downstream effects on cell signaling and gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with its role in modulating cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with metabolic enzymes and the generation of reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, such as P-glycoprotein, which can influence its cellular uptake and efflux . This interaction can affect the compound’s localization and accumulation in specific tissues, impacting its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The compound can also localize to the nucleus, where it can influence gene expression by interacting with transcription factors . These subcellular localizations are crucial for understanding the compound’s mechanism of action and its effects on cellular functions.

Preparation Methods

The synthesis of ethyl 5-phenylthiazole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate with phosphorus pentasulfide in dry chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with water and extraction with chloroform . This method provides a relatively straightforward route to obtain the desired compound with high purity.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Ethyl 5-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The thiazole ring in this compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts and temperature control to optimize reaction yields and selectivity.

Scientific Research Applications

Ethyl 5-phenylthiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-phenylthiazole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate
  • 5-Phenylthiazole-2-carboxylic acid
  • 2-Methyl-5-phenylthiazole-4-carboxylic acid

These compounds share the thiazole ring structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZHFHLKWUNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510973
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58333-72-5
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

P2S5 (25.5 g, 114.7 mmol) was added to a solution of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (13.5 g, 57.39 mmol) in dry CHCl3 (150 mL), and the resulting reaction mixture was heated to reflux for 5 h. The reaction mixture was quenched with water and the organic product was extracted with CHCl3. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford ethyl 5-phenylthiazole-2-carboxylate (10 g, yield 75%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.16 (s, 1H), 7.64-7.62 (m, 2H), 7.48-7.39 (m, 3H), 4.53-4.47 (q, J=7.0 Hz, 2H), 1.49-1.45 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H11NO2S: 233.05. found: 234.0 (M+H)+.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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